An In-depth Technical Guide to 2,3,4-Trimethyloctane: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,4-Trimethyloctane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,4-trimethyloctane. While this branched alkane may not have direct applications in drug development, it serves as a valuable reference compound in the study of hydrocarbon structures, reactions, and as a component in fuel science. This document summarizes its known physicochemical properties, provides generalized experimental protocols for its synthesis and characterization, and outlines its place within the broader context of branched alkane biochemistry.
Chemical and Physical Properties
2,3,4-Trimethyloctane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched alkane, its structure influences its physical properties, such as boiling point and density, when compared to its linear isomer, undecane (B72203). A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2,3,4-trimethyloctane | [1][3] |
| CAS Number | 62016-31-3 | [1][2] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][3] |
| Boiling Point | 180 °C | [4] |
| Melting Point | -57.06 °C (estimate) | [4] |
| Density | 0.7536 g/cm³ | [4] |
| Refractive Index | 1.4221 | [4] |
| SMILES | CCCCC(C)C(C)C(C)C | [1][3] |
| InChI | InChI=1S/C11H24/c1-6-7-8-10(4)11(5)9(2)3/h9-11H,6-8H2,1-5H3 | [1][2][3] |
Structural Context and Isomerism
2,3,4-Trimethyloctane is one of numerous structural isomers of undecane (C₁₁H₂₄). Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The branching of the carbon chain in trimethyloctane isomers significantly impacts their physical properties. The following diagram illustrates the structural relationship of 2,3,4-trimethyloctane with some of its other trimethyloctane isomers.
Structural relationship of 2,3,4-trimethyloctane and its isomers.
Experimental Protocols
Synthesis of Branched Alkanes
A common method for the synthesis of branched alkanes involves the Grignard reaction, followed by reduction.
Objective: To synthesize a branched alkane via a Grignard reagent and subsequent reduction.
Materials:
-
An appropriate alkyl halide (e.g., 2-bromobutane)
-
Magnesium turnings
-
An appropriate ketone or aldehyde (e.g., 3-methyl-2-pentanone)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
A reducing agent (e.g., Wolff-Kishner or Clemmensen reduction reagents)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The alkyl halide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension with stirring. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Reaction with Carbonyl Compound: The Grignard reagent is cooled, and the ketone or aldehyde, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel while maintaining a low temperature. The reaction mixture is then stirred at room temperature for a specified period.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Reduction: The crude alcohol is then subjected to a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to remove the hydroxyl group and form the final branched alkane.
-
Purification: The resulting alkane is purified by distillation.
Analytical Characterization Workflow
The following diagram outlines a typical workflow for the characterization of a synthesized organic compound like 2,3,4-trimethyloctane.
General experimental workflow for organic compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A small amount of the purified 2,3,4-trimethyloctane is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
Infrared (IR) Spectroscopy
Objective: To identify the presence of C-H and C-C single bonds, characteristic of an alkane.
Methodology:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For an alkane like 2,3,4-trimethyloctane, the spectrum is expected to show C-H stretching vibrations in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The absence of strong absorptions in other regions (e.g., C=O, O-H) confirms the purity of the alkane.[5][6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Ionization: Electron impact (EI) is a common ionization method for volatile compounds like alkanes.
-
Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,3,4-trimethyloctane (m/z = 156). The fragmentation pattern, which consists of peaks at lower m/z values, provides information about the structure of the molecule as it breaks apart in a predictable manner. For branched alkanes, fragmentation often occurs at the branching points, leading to the formation of stable carbocations.[7][8]
Biological Activity and Signaling Pathways
As a simple, non-polar hydrocarbon, 2,3,4-trimethyloctane is not expected to have specific signaling or pharmacological activities in the context of drug development. However, like other alkanes, it can be metabolized by certain microorganisms. The primary biological relevance of branched alkanes lies in their microbial degradation.
The aerobic degradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase enzymes. This initial hydroxylation is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the β-oxidation pathway.[1][9]
General microbial oxidation pathway for branched alkanes.
Safety and Handling
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Inhalation: Vapors may cause respiratory irritation. Use in a well-ventilated area.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
For detailed safety information, it is recommended to consult the MSDS for a closely related and commercially available branched alkane.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4-trimethyloctane [webbook.nist.gov]
- 3. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-trimethyloctane [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. fishersci.com [fishersci.com]
